molecular formula C10H15N3O3 B12870964 3-(1-Carbamoyl-5-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid CAS No. 90208-55-2

3-(1-Carbamoyl-5-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B12870964
CAS No.: 90208-55-2
M. Wt: 225.24 g/mol
InChI Key: SKDNNXCGUTWPKQ-UHFFFAOYSA-N
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Description

3-(1-Carbamoyl-5-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Carbamoyl-5-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with ethyl bromoacetate in the presence of a base. This reaction yields 4-chloro-3-ethyl-1-methylpyrazole, which is then reacted with formic acid to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Carbamoyl-5-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(1-Carbamoyl-5-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Carbamoyl-5-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-ethyl-1-methylpyrazole
  • 1-Methyl-5-(tritylamino)-1H-pyrazol-4-yl

Uniqueness

3-(1-Carbamoyl-5-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its carbamoyl and propanoic acid groups contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

CAS No.

90208-55-2

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

3-(1-carbamoyl-5-ethyl-3-methylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C10H15N3O3/c1-3-8-7(4-5-9(14)15)6(2)12-13(8)10(11)16/h3-5H2,1-2H3,(H2,11,16)(H,14,15)

InChI Key

SKDNNXCGUTWPKQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1C(=O)N)C)CCC(=O)O

Origin of Product

United States

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